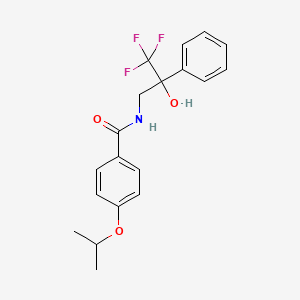
4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative with an isopropoxy group attached to the benzene ring and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group attached to the amide nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of an appropriate amine with a carboxylic acid or its derivatives .Wirkmechanismus
The mechanism of action of TFPB is not fully understood. However, it has been suggested that TFPB exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. TFPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. TFPB has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
TFPB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. TFPB has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, TFPB has been found to reduce fibrosis in various organs such as the liver and lung.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using TFPB in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins. This makes TFPB a potential candidate for the development of anti-inflammatory drugs with fewer side effects. However, one of the limitations of using TFPB in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on TFPB. One of the potential applications of TFPB is in the development of anti-inflammatory drugs with fewer side effects. TFPB can also be used in the development of anti-cancer drugs that target specific signaling pathways. Additionally, TFPB can be used in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis. Further studies are needed to fully understand the mechanism of action of TFPB and its potential applications in various fields of science.
Conclusion:
In conclusion, TFPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TFPB involves the reaction between 4-isopropoxybenzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid in the presence of thionyl chloride, followed by the reaction with ammonia. TFPB has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-fibrotic therapies. TFPB exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. TFPB has been found to exhibit various biochemical and physiological effects. One of the major advantages of using TFPB in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1. However, one of the limitations of using TFPB in lab experiments is its low solubility in water. There are several future directions for the research on TFPB, including the development of anti-inflammatory and anti-cancer drugs with fewer side effects, and the treatment of fibrotic diseases.
Synthesemethoden
The synthesis of TFPB involves the reaction between 4-isopropoxybenzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid in the presence of thionyl chloride, followed by the reaction with ammonia. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
TFPB has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. TFPB has been used in various in vitro and in vivo studies to investigate its effects on different cell lines and animal models.
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-13(2)26-16-10-8-14(9-11-16)17(24)23-12-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,13,25H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJTYWCVLYXEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2853774.png)
![N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853776.png)
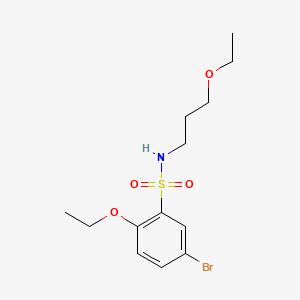

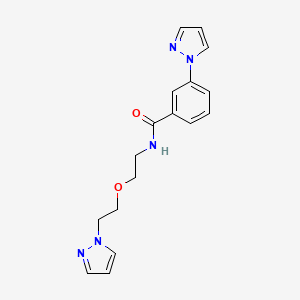
![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)
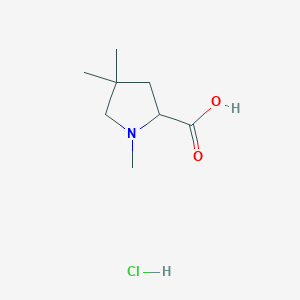
![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)
![Methyl 3-[{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2853786.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)
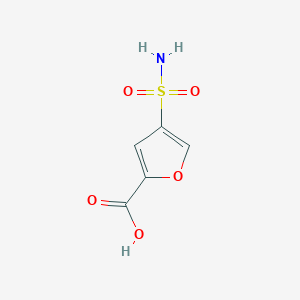
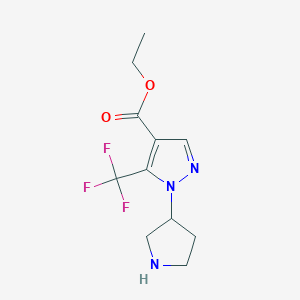
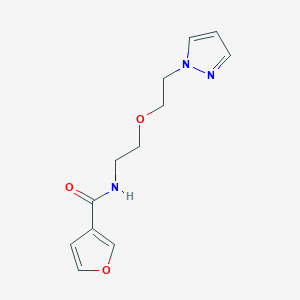
![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
